![molecular formula C11H13NO B3005852 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 876716-77-7](/img/structure/B3005852.png)
1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . Its IUPAC name is 1-ethyl-5-indolinecarbaldehyde . It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. Attached to the 5-position of the indole ring is a carbaldehyde group (-CHO), and an ethyl group (-C2H5) is attached to the nitrogen atom of the pyrrole ring .Physical And Chemical Properties Analysis
1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and specific gravity were not found in the sources I accessed.Scientific Research Applications
1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde: Scientific Research Applications:
Proteomics Research
“1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde” is mentioned as a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be involved in the study of protein interactions, protein modifications, or the structure-function relationship in proteins .
Pharmacological Activity
While not specific to “1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde”, indole derivatives are known for their diverse biological and clinical applications. They have been studied for their pharmacological activity , which includes potential anti-proliferative and anti-inflammatory properties .
Neurotoxin Inhibition
Indole derivatives have been used in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . These compounds could potentially be used to inhibit neurotoxins .
Imaging Probes
Another application involves the stereoselective synthesis of dibenzylideneacetone derivatives as β-amyloid imaging probes . These probes are used in imaging techniques to study Alzheimer’s disease and other amyloid-related diseases .
Anti-Cancer Agents
Curcumin derivatives, prepared using indole carboxaldehydes, have been researched as anti-cancer agents due to their anti-proliferative properties .
Stilbenophanes Synthesis
Indole carboxaldehydes are also used in the synthesis of para-para stilbenophanes by McMurry coupling. Stilbenophanes are compounds that have potential applications in materials science and molecular electronics .
Safety and Hazards
Mechanism of Action
Target of Action
1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . These interactions can result in changes at the molecular and cellular levels, affecting various biological processes.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways. For instance, some indole derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways . .
Pharmacokinetics
The properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde’s action are likely to be diverse, given the broad range of biological activities exhibited by indole derivatives . These effects could include antiviral, anti-inflammatory, anticancer, and other activities .
Action Environment
The action, efficacy, and stability of 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde can be influenced by various environmental factors. For instance, storage conditions can affect the stability of indole derivatives . Additionally, the compound’s interaction with its environment, including other molecules and cellular components, can influence its action and efficacy.
properties
IUPAC Name |
1-ethyl-2,3-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-4,7-8H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZLCZBYRRVJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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